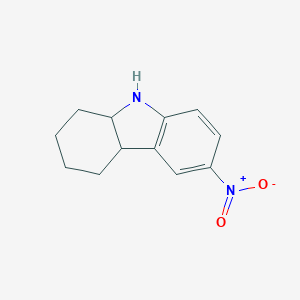

6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole

Vue d'ensemble

Description

6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole is an organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves the nitration of 2,3,4,4a,9,9a-hexahydro-1H-carbazole. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 6-position of the carbazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Oxidation: The carbazole core can be oxidized to form quinonoid structures using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in tert-butanol.

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Major Products

Reduction: 6-Amino-2,3,4,4a,9,9a-hexahydro-1H-carbazole.

Substitution: Various substituted carbazoles depending on the nucleophile used.

Oxidation: Quinonoid derivatives of carbazole.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole has been investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that carbazole derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Research indicates that carbazole derivatives can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds derived from carbazole have shown zones of inhibition ranging from 10.3 mm to 26.08 mm at varying concentrations .

- Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values of 5.9 µg/mL against A549 lung carcinoma cells . This suggests potential use in developing anticancer therapeutics.

Material Science

In material science, the unique structural properties of this compound make it a candidate for developing advanced materials:

- Organic Light Emitting Diodes (OLEDs) : Carbazole derivatives are known for their excellent electron transport properties. Research has explored their use in OLEDs due to their ability to enhance light emission efficiency and stability .

Photovoltaic Applications

The compound's electronic properties also make it suitable for use in organic photovoltaics (OPVs). Carbazole-based materials have been studied for their effectiveness in converting solar energy into electricity due to their favorable energy levels and charge transport characteristics .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various carbazole derivatives against multiple bacterial strains using the disc diffusion method. The results indicated that specific derivatives of this compound exhibited significant antibacterial activity with MIC values ranging from 6.2 to 50 µg/mL .

Case Study 2: Anticancer Research

In another investigation focusing on anticancer properties, researchers synthesized several N-substituted carbazoles and assessed their cytotoxicity against A549 lung carcinoma cells. The findings highlighted that certain derivatives had potent activity with IC50 values comparable to established chemotherapeutic agents .

Mécanisme D'action

The mechanism of action of 6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The carbazole core can intercalate with DNA, disrupting its function and leading to cell death.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Similar structure but with a methyl group instead of a nitro group.

2,3,4,4a,9,9a-hexahydro-1H-carbazole: The parent compound without any substituents.

9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Contains a tolyl group at the 9-position.

Uniqueness

The nitro group enhances its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions and applications .

Activité Biologique

6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its properties, biological effects, and relevant case studies.

- Molecular Formula : C12H15N

- Molecular Weight : 173.25 g/mol

- CAS Number : 1775-86-6

- Melting Point : 99 °C

- Boiling Point : 147-149 °C (at 0.45 Torr) .

Biological Activity Overview

The biological activities of this compound are primarily linked to its structural analogs and derivatives. Research indicates that compounds based on the carbazole scaffold exhibit a range of pharmacological effects including anticancer properties.

Anticancer Activity

A study highlighted the synthesis of various compounds derived from the tetrahydrocarbazole structure, which demonstrated significant anticancer activity against several cancer cell lines such as MCF-7 (breast cancer), HTC116 (colon cancer), and A596 (lung cancer). The biological assays conducted included evaluations of:

- Cell Cytotoxicity : Measurement of cell viability post-treatment.

- Morphological Changes : Observations of cell shape and structure alterations.

- Colony Formation Assays : Assessment of the ability of cells to grow into colonies after drug exposure.

- Cell Cycle Analysis : Investigation into how the compound affects cell division and cycle progression.

- DNA Damage Induction : Evaluation of the compound's ability to induce DNA damage.

- Mitochondrial Function Disruption : Studies on how these compounds affect mitochondrial integrity and function.

The results indicated that certain derivatives activated pathways leading to DNA damage and apoptosis in cancer cells .

Case Studies

- In Vitro Studies :

- Ex Vivo Studies :

Comparative Analysis of Related Compounds

Propriétés

IUPAC Name |

6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h5-7,9,11,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODASCGHTGXXAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256794 | |

| Record name | 2,3,4,4a,9,9a-Hexahydro-6-nitro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100134-83-6 | |

| Record name | 2,3,4,4a,9,9a-Hexahydro-6-nitro-1H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100134-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,4a,9,9a-Hexahydro-6-nitro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.